molecular formula C10H12BrNS B7841480 3-(4-Bromophenyl)thiomorpholine

3-(4-Bromophenyl)thiomorpholine

Cat. No.: B7841480
M. Wt: 258.18 g/mol
InChI Key: XVKSWTNCFWGQCJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)thiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. The presence of a bromophenyl group at the third position of the thiomorpholine ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the thiomorpholine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different substituents. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is often carried out in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Palladium catalysts, various nucleophiles

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiomorpholine derivatives

    Substitution: Substituted thiomorpholine derivatives

Scientific Research Applications

3-(4-Bromophenyl)thiomorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to modulate biological pathways makes them candidates for the treatment of various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thiomorpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)thiomorpholine: Similar structure with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    3-(4-Fluorophenyl)thiomorpholine: Contains a fluorine atom in place of bromine. Fluorine’s electronegativity can influence the compound’s chemical properties and interactions.

    3-(4-Methylphenyl)thiomorpholine: The presence of a methyl group instead of bromine can affect the compound’s steric and electronic properties.

Uniqueness: 3-(4-Bromophenyl)thiomorpholine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-bromophenyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKSWTNCFWGQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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